molecular formula C24H20N2O4S B2722485 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methylbenzenesulfonate CAS No. 477857-19-5

4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methylbenzenesulfonate

Cat. No.: B2722485
CAS No.: 477857-19-5
M. Wt: 432.49
InChI Key: KFOGJVWEPHMGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methylbenzenesulfonate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methylbenzenesulfonate typically involves multiple steps, starting with the preparation of the core pyrimidine structure. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating certain pathways. For example, it may act as an agonist or antagonist at receptor sites, modulating cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methylbenzenesulfonate is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This makes it particularly valuable in medicinal chemistry and materials science, where such properties are often sought after .

Properties

IUPAC Name

[4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c1-17-3-13-22(14-4-17)31(27,28)30-21-11-7-19(8-12-21)24-25-16-15-23(26-24)18-5-9-20(29-2)10-6-18/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOGJVWEPHMGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.